molecular formula C7H3BrN4 B13946906 3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile

3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile

Cat. No.: B13946906
M. Wt: 223.03 g/mol
InChI Key: AWNOSZJJWBFBQD-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-b]pyridazine-7-carbonitrile is a high-purity chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in pharmaceutical research, known for its ability to interact with various biological targets. The presence of both a bromo substituent and a carbonitrile group on this core structure makes it a versatile intermediate for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic substitutions, allowing researchers to generate a diverse array of analogues. This compound is intended for use in the discovery and development of new therapeutic agents. As a finely-tuned molecular template, it provides a critical starting point for constructing compound libraries aimed at screening for biological activity. Specifications: • CAS RN: Please inquire for new • Molecular Formula: C7H3BrN4 • Molecular Weight: 223.04 g/mol • Purity: >95% (HPLC) Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. A Safety Data Sheet (SDS) is available upon request. Please contact us for specific synthesis, pricing, and delivery timelines.

Properties

Molecular Formula

C7H3BrN4

Molecular Weight

223.03 g/mol

IUPAC Name

3-bromoimidazo[1,2-b]pyridazine-7-carbonitrile

InChI

InChI=1S/C7H3BrN4/c8-6-4-10-7-1-5(2-9)3-11-12(6)7/h1,3-4H

InChI Key

AWNOSZJJWBFBQD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN2C1=NC=C2Br)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile typically involves:

  • Formation of the imidazo[1,2-b]pyridazine core via cyclization of appropriate amino-pyridazine precursors.
  • Introduction of the bromine substituent at the 3-position.
  • Incorporation of the carbonitrile group at the 7-position.

Two main synthetic approaches are reported:

Specific Preparation Method from 3-Amino-pyridazine (Ethyl Acetate, N-Bromosuccinimide Route)

One well-documented method involves the following steps:

  • React 3-amino-pyridazine with 40% aqueous chloroacetaldehyde in ethyl acetate at 85 °C for 2 hours to form the imidazo[1,2-b]pyridazine intermediate.
  • Add N-bromosuccinimide (NBS) at 95 °C and stir for 2 hours to brominate the intermediate at the 3-position.
  • Filter the reaction mixture to isolate the product.
  • Recrystallize the crude product from an ethyl acetate:n-hexane mixture (1:5 volume ratio) to obtain pure 3-bromoimidazo[1,2-b]pyridazine.

Key Data:

Parameter Details
Starting Material 3-amino-pyridazine (100 mmol)
Chloroacetaldehyde 190 mmol (40% aqueous solution)
Solvent Ethyl acetate (81 g)
Brominating Agent N-Bromosuccinimide (100 mmol)
Reaction Temperature 85 °C (cyclization), 95 °C (bromination)
Reaction Time 2 hours (each step)
Yield 88.98%
Purity (HPLC) 99%
Purification Recrystallization from ethyl acetate/n-hexane

This method is noted for its high yield and purity, with straightforward reaction conditions and ease of operation.

Palladium-Catalyzed Synthesis Variant

Another reported method involves palladium-catalyzed reactions:

  • Dissolve 3-bromoimidazo[1,2-b]pyridazine in acetonitrile under nitrogen atmosphere.
  • Add trans-dichlorobis(triphenylphosphine)palladium(II), cuprous iodide, and dicyclohexylamine.
  • Heat at 80 °C for 1 hour to facilitate coupling or substitution reactions on the imidazopyridazine scaffold.

This method is typically used for further derivatization rather than initial synthesis but indicates the compound’s synthetic versatility.

Related Synthetic Routes from Analogous Compounds

While direct preparation methods for this compound are limited, insights can be drawn from similar compounds:

  • Synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves reacting 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal to form a formamidine intermediate, followed by reaction with bromoacetonitrile under controlled temperature and pH to yield the imidazopyridazine carbonitrile core.

Though this method targets a chloro-substituted analog, the strategy of forming the imidazo ring via cyclization and subsequent halogenation or substitution is relevant for the bromo derivative.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Purity (%) Notes
NBS Bromination in Ethyl Acetate 3-amino-pyridazine, chloroacetaldehyde N-Bromosuccinimide, 85-95 °C, 4 h total 88.98 99 Simple, high purity, recrystallization step
Palladium-Catalyzed Coupling 3-bromoimidazo[1,2-b]pyridazine Pd catalyst, CuI, dicyclohexylamine, 80 °C 81.8 Not specified Used for further functionalization
Cyclization with Bromoacetonitrile 3-amino-6-chloropyridazine N,N-dimethylformamide dimethyl acetal, bromoacetonitrile, alkali, 40-160 °C Not specified High Method for chloro analog, adaptable for bromo

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with alkylamines can yield aminated derivatives, which may have enhanced biological activity .

Scientific Research Applications

3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile and its derivatives involves the inhibition of specific kinases, which are enzymes that play a critical role in cell signaling pathways. By binding to the active site of these kinases, the compound can block their activity, leading to the suppression of cancer cell proliferation and survival . The molecular targets include tyrosine kinases, which are often overexpressed or mutated in various cancers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile with structurally analogous compounds, emphasizing differences in core structure, substituents, and physicochemical properties.

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
This compound Imidazo[1,2-b]pyridazine 3-Br, 7-CN C₇H₃BrN₄ 223.03 Bromine (reactive site), CN (electron-withdrawing)
7-Chloroimidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine 7-Cl C₆H₄ClN₃ 153.57 Less reactive than Br analog; smaller substituent
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine 7-Br, 3-COOEt C₁₀H₉BrN₂O₂ 269.10 Pyridine core; ester group (hydrolyzable)
5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile Pyrrolo[1,2-b]pyridazine 5-Br, 7-CN C₈H₄BrN₃ 222.04 Pyrrolo core (reduced nitrogen count)
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate Imidazo[1,2-a]pyrimidine 3-Br, 7-COOEt C₉H₈BrN₃O₂ 270.04 (calculated) Pyrimidine core (two nitrogens)

Structural and Functional Insights:

Core Heterocycle Differences: Imidazo[1,2-b]pyridazine (target compound) vs. imidazo[1,2-a]pyridine: The pyridazine core (two adjacent nitrogens) offers stronger electron-deficient properties compared to pyridine, influencing charge distribution and reactivity .

Substituent Effects :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance its leaving-group ability in nucleophilic substitution compared to chlorine .
  • Carbonitrile vs. Ester : The CN group (target compound) is electron-withdrawing and meta-directing, whereas ester groups (e.g., COOEt in ) are hydrolytically labile and serve as prodrug motifs .

Carbonitrile groups enhance polarity, likely increasing aqueous solubility compared to halogenated analogs like 7-chloroimidazo[1,2-b]pyridazine .

Biological Activity

3-Bromoimidazo[1,2-b]pyridazine-7-carbonitrile is a compound belonging to the imidazopyridazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Research indicates that compounds in the imidazopyridazine class exhibit various mechanisms of action, including:

  • Kinase Inhibition : Many imidazopyridazines act as selective inhibitors of kinases, which play crucial roles in cell signaling and cancer progression. For instance, ponatinib, a successful kinase inhibitor derived from this family, has inspired the exploration of new derivatives for similar applications .
  • Antimicrobial Activity : Studies have shown that imidazopyridazine derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb) and other pathogens. The minimum inhibitory concentration (MIC) values often range from 0.03 to 5.0 μM against Mtb strains .

Biological Activity Overview

Activity Type Description Reference
Antituberculosis Effective against Mtb with promising MIC values. ,
Anticancer Inhibition of various kinases linked to cancer progression. ,
Antimicrobial Broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Neuroprotective Potential effects on neuroinflammation and neurodegenerative diseases.

Antituberculosis Activity

A study conducted by Moraski et al. highlighted the effectiveness of imidazo[1,2-b]pyridazines against multidrug-resistant tuberculosis. The researchers identified several derivatives with MIC values significantly lower than traditional treatments, indicating their potential as new therapeutic agents for TB .

Anticancer Properties

Research published in Molecules demonstrated that certain derivatives of imidazo[1,2-b]pyridazine showed selective inhibition of the JNK1 pathway, a critical target in cancer therapy. These compounds exhibited cytotoxic effects on various cancer cell lines, suggesting their viability as anticancer agents .

Antimicrobial Evaluation

A synthesis study evaluated several amide derivatives of imidazo[1,2-b]pyridazine for antimicrobial activity. The results indicated that some compounds demonstrated substantial activity against both Gram-positive and Gram-negative bacteria, supporting their potential use in treating infectious diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-bromoimidazo[1,2-b]pyridazine-7-carbonitrile?

  • Answer: The compound can be synthesized via regioselective bromination of imidazo[1,2-b]pyridazine precursors. For example, bromination at the 3-position is achieved using brominating agents like NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF or DCM) under controlled temperatures (0–25°C). Post-functionalization with a nitrile group at the 7-position typically employs cyanation reagents such as CuCN or KCN in the presence of palladium catalysts .
  • Key Data: highlights optimized reaction conditions (yield ~70–80%) and NMR characterization (e.g., 1H^1H NMR δ 8.25–8.75 ppm for aromatic protons) to confirm regiochemistry.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Answer:

  • IR Spectroscopy: Confirm the nitrile group via a sharp absorption band near 2220–2240 cm1^{-1}.
  • 1H^1H NMR: Aromatic protons in the imidazo-pyridazine core appear as doublets or multiplets in the δ 7.5–9.0 ppm range. The absence of NH signals (e.g., δ 10–12 ppm) ensures complete substitution .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 232.47 for the parent compound) and isotopic patterns (Br: 1:1 for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) validate purity .

Q. What are the stability considerations for handling this compound?

  • Answer: The compound is sensitive to light, moisture, and oxidative degradation. Store under inert atmosphere (argon or nitrogen) at 2–8°C. Use anhydrous solvents (e.g., THF, DMF) for reactions to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for derivatization?

  • Answer: The bromine atom at the 3-position is highly reactive toward cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling: Use Pd(PPh3_3)4_4 with arylboronic acids in a 1,4-dioxane/H2_2O mixture (yields >75%).
  • Buchwald-Hartwig Amination: Employ Pd2_2(dba)3_3 with Xantphos ligand and amines to install amino groups .
    • Challenges: Competing reactivity at the 7-cyano position requires careful selection of catalysts (e.g., palladium vs. copper) to avoid side reactions.

Q. What computational tools can predict the reactivity of this compound in medicinal chemistry applications?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electrophilic attack at the 3-bromo site and nucleophilic behavior of the nitrile group. Molecular docking studies (AutoDock Vina) predict binding affinities for kinase targets (e.g., EGFR, ALK) by analyzing π-π stacking and halogen bonding interactions .

Q. How does the electronic nature of substituents affect the photophysical properties of this compound?

  • Answer: Electron-withdrawing groups (e.g., nitro, cyano) at the 7-position enhance fluorescence quenching, while electron-donating groups (e.g., methoxy) redshift absorption maxima (λmax_{\text{max}} ~350–400 nm). Time-resolved fluorescence spectroscopy (TRFS) quantifies excited-state lifetimes (τ = 1–5 ns) for optoelectronic applications .

Methodological Guidance

Q. How to resolve contradictions in reaction yields for this compound derivatives?

  • Answer: Discrepancies often arise from trace moisture or oxygen. Mitigate via:

  • Strict Anhydrous Conditions: Use Schlenk lines or gloveboxes.
  • Catalyst Screening: Compare Pd(OAc)2_2, PdCl2_2, and Pd2_2(dba)3_3 for optimal turnover.
  • HPLC-MS Monitoring: Track intermediates to identify bottlenecks (e.g., incomplete bromination) .

Q. What strategies optimize the scalability of this compound synthesis?

  • Answer: Transition from batch to flow chemistry for improved heat/mass transfer. Use immobilized catalysts (e.g., Pd on silica) to reduce metal leaching. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) enable real-time reaction monitoring .

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